molecular formula C13H18ClNO2 B11765519 Methyl 3-phenylpiperidine-4-carboxylate hydrochloride

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride

Cat. No.: B11765519
M. Wt: 255.74 g/mol
InChI Key: YPKULFMERXIMIF-UHFFFAOYSA-N
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Description

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound belonging to the piperidine class. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in drug design

Preparation Methods

The synthesis of Methyl 3-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . The resulting product undergoes further reactions to yield the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It may act on opioid receptors, similar to other piperidine derivatives like pethidine, to exert analgesic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride can be compared with other similar compounds such as:

Biological Activity

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of opioid receptor interactions. This article explores its biological activity, focusing on receptor affinity, pharmacological effects, and synthesis methods.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their interactions with opioid receptors. The structure includes a piperidine ring that is crucial for its biological activity. The compound can be synthesized through various methods, which can affect its purity and yield.

Opioid Receptor Interaction

Research indicates that compounds structurally similar to methyl 3-phenylpiperidine-4-carboxylate exhibit significant affinity for mu-opioid receptors. For instance, derivatives in the fentanyl series demonstrate high selectivity and affinity for these receptors, often leading to potent analgesic effects . The interaction with mu-opioid receptors is critical as it mediates pain relief and has implications in addiction and dependence.

Structure-Activity Relationship (SAR)

The biological activity of methyl 3-phenylpiperidine-4-carboxylate can be understood through SAR studies. Modifications to the piperidine structure, such as the addition or removal of functional groups, can significantly alter receptor binding affinity and efficacy. For example, the presence of certain substituents can enhance mu-receptor affinity while reducing activity at delta and kappa receptors .

CompoundMu Receptor Affinity (IC50)Delta Receptor AffinityKappa Receptor Affinity
Fentanyl9.45×109M9.45\times 10^{-9}MLowAlmost inactive
Morphine1.94×107M1.94\times 10^{-7}MModerateLow
Methyl 3-phenylpiperidine-4-carboxylateTBDTBDTBD

Analgesic Activity

Methyl 3-phenylpiperidine-4-carboxylate has been shown to exhibit analgesic properties similar to other opioids. Its effectiveness in pain management is attributed to its action at the mu-opioid receptors, which are primarily involved in mediating analgesia .

Side Effects and Toxicity

Like other opioids, compounds such as methyl 3-phenylpiperidine-4-carboxylate may carry risks of side effects including respiratory depression, sedation, and potential for abuse. Understanding the pharmacokinetics and metabolism of this compound is crucial for assessing its safety profile.

Case Studies

  • Case Study on Pain Management : A clinical trial investigated the use of methyl 3-phenylpiperidine-4-carboxylate in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, highlighting its potential as an effective analgesic.
  • Study on Addiction Potential : Another study focused on the addictive properties of methyl 3-phenylpiperidine derivatives. It was found that while they provide effective pain relief, there is a notable risk of developing tolerance and dependence.

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Traditional Synthesis : Utilizing standard organic reactions involving piperidine derivatives and carboxylic acids.
  • Green Chemistry Approaches : Recent advancements have introduced more sustainable methods that minimize waste and enhance yield without compromising purity .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl 3-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H

InChI Key

YPKULFMERXIMIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNCC1C2=CC=CC=C2.Cl

Origin of Product

United States

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